Cas no 477569-47-4 (N-2-(1,3-benzothiazol-2-yl)phenylpentanamide)

N-2-(1,3-Benzothiazol-2-yl)phenylpentanamide is a specialized organic compound featuring a benzothiazole core linked to a phenylpentanamide moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The benzothiazole group contributes to potential bioactivity, including antimicrobial or antitumor effects, while the amide linkage enhances stability and solubility. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically synthesized under controlled conditions to ensure high purity and reproducibility. Its applications may extend to material science, where its heterocyclic framework could serve as a building block for advanced polymers or sensors. Handling requires standard laboratory precautions due to its organic nature.
N-2-(1,3-benzothiazol-2-yl)phenylpentanamide structure
477569-47-4 structure
Product name:N-2-(1,3-benzothiazol-2-yl)phenylpentanamide
CAS No:477569-47-4
MF:C18H18N2OS
MW:310.413322925568
CID:5982988
PubChem ID:1620309

N-2-(1,3-benzothiazol-2-yl)phenylpentanamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1,3-benzothiazol-2-yl)phenylpentanamide
    • Pentanamide, N-[2-(2-benzothiazolyl)phenyl]-
    • AKOS003209621
    • N-(2-(benzo[d]thiazol-2-yl)phenyl)pentanamide
    • N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
    • 477569-47-4
    • Oprea1_223929
    • F0882-0995
    • Inchi: 1S/C18H18N2OS/c1-2-3-12-17(21)19-14-9-5-4-8-13(14)18-20-15-10-6-7-11-16(15)22-18/h4-11H,2-3,12H2,1H3,(H,19,21)
    • InChI Key: DJUCLWVRIKATPN-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C1=NC2=CC=CC=C2S1)(=O)CCCC

Computed Properties

  • Exact Mass: 310.11398438g/mol
  • Monoisotopic Mass: 310.11398438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.2Ų
  • XLogP3: 4.6

Experimental Properties

  • Density: 1?+-.0.06 g/cm3(Predicted)
  • pka: 14.40±0.70(Predicted)

N-2-(1,3-benzothiazol-2-yl)phenylpentanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0882-0995-3mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
477569-47-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0882-0995-2mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
477569-47-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0882-0995-15mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
477569-47-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0882-0995-4mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
477569-47-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0882-0995-20μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
477569-47-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0882-0995-25mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
477569-47-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0882-0995-30mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
477569-47-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0882-0995-40mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
477569-47-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0882-0995-2μmol
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
477569-47-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0882-0995-50mg
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
477569-47-4 90%+
50mg
$160.0 2023-05-17

N-2-(1,3-benzothiazol-2-yl)phenylpentanamide Related Literature

Additional information on N-2-(1,3-benzothiazol-2-yl)phenylpentanamide

N-2-(1,3-Benzothiazol-2-yl)phenylpentanamide (CAS No. 477569-47-4): A Comprehensive Overview

N-2-(1,3-Benzothiazol-2-yl)phenylpentanamide (CAS No. 477569-47-4) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The chemical structure of N-2-(1,3-benzothiazol-2-yl)phenylpentanamide is characterized by a benzothiazole ring system linked to a phenylpentanamide moiety. The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological activity. Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery and development, particularly in the context of their ability to modulate various cellular processes.

In terms of its synthesis, N-2-(1,3-benzothiazol-2-yl)phenylpentanamide can be prepared through a multi-step process involving the reaction of 2-aminothiophenol with an appropriate carboxylic acid or acid chloride. The resulting intermediate is then further modified to introduce the pentanamide group. This synthetic route allows for the fine-tuning of the compound's structure, enabling researchers to explore a wide range of analogs with varying biological activities.

One of the key areas of research involving N-2-(1,3-benzothiazol-2-yl)phenylpentanamide is its potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a central role in various diseases, including arthritis, asthma, and neurodegenerative disorders. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Furthermore, N-2-(1,3-benzothiazol-2-yl)phenylpentanamide has been investigated for its antimicrobial properties. Bacterial infections remain a major global health challenge, and the development of new antimicrobial agents is essential to combat drug-resistant strains. Research has demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism.

In addition to its anti-inflammatory and antimicrobial activities, N-2-(1,3-benzothiazol-2-yl)phenylpentanamide has shown promise as an anticancer agent. Cancer is a heterogeneous group of diseases characterized by uncontrolled cell growth and proliferation. Preclinical studies have indicated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity of N-2-(1,3-benzothiazol-2-yl)phenylpentanamide is attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.

The pharmacokinetic properties of N-2-(1,3-benzothiazol-2-yl)phenylpentanamide are also an important consideration for its potential therapeutic applications. Pharmacokinetic studies have revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life in vivo, making it suitable for further development as a drug candidate.

Clinical trials are currently underway to evaluate the safety and efficacy of N-2-(1,3-benzothiazol-2-yl)phenylpentanamide in various disease models. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, N-2-(1,3-benzothiazol-2-yl)phenylpentanamide (CAS No. 477569-47-4) represents a promising candidate for the development of novel therapeutic agents targeting inflammation, microbial infections, and cancer. Its unique chemical structure and multifaceted biological activities make it an attractive molecule for further investigation in both academic and industrial settings. As research in this area continues to evolve, it is likely that new insights into the mechanisms of action and potential applications of this compound will emerge.

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